![molecular formula C10H11NOS B14264180 2-Propenamide, 2-[(phenylthio)methyl]- CAS No. 135056-66-5](/img/structure/B14264180.png)
2-Propenamide, 2-[(phenylthio)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenamide, 2-[(phenylthio)methyl]- is an organic compound with a unique structure that includes a propenamide backbone and a phenylthio substituent
Vorbereitungsmethoden
The synthesis of 2-Propenamide, 2-[(phenylthio)methyl]- typically involves the reaction of propenamide with a phenylthio compound under specific conditions. One common method includes the use of a base to deprotonate the propenamide, followed by the addition of a phenylthio compound to form the desired product. Industrial production methods may involve more complex procedures to ensure high yield and purity, often utilizing advanced catalytic systems and optimized reaction conditions .
Analyse Chemischer Reaktionen
2-Propenamide, 2-[(phenylthio)methyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride, resulting in the formation of thiols or other reduced products.
Wissenschaftliche Forschungsanwendungen
2-Propenamide, 2-[(phenylthio)methyl]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, allowing the creation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is utilized in the production of polymers and other materials due to its reactive nature.
Wirkmechanismus
The mechanism of action of 2-Propenamide, 2-[(phenylthio)methyl]- involves its interaction with specific molecular targets. The phenylthio group can engage in various binding interactions, influencing the activity of enzymes and other proteins. The compound’s effects are mediated through pathways involving oxidative stress, signal transduction, and cellular metabolism .
Vergleich Mit ähnlichen Verbindungen
2-Propenamide, 2-[(phenylthio)methyl]- can be compared with similar compounds such as:
2-Propenamide, N-methyl-2-[(phenylthio)methyl]-: This compound has a similar structure but includes an additional methyl group, which can influence its reactivity and applications.
Propanamide, 2,2-dimethyl-N-phenyl-: This compound differs in its substitution pattern, leading to different chemical properties and uses.
The uniqueness of 2-Propenamide, 2-[(phenylthio)methyl]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
135056-66-5 |
|---|---|
Molekularformel |
C10H11NOS |
Molekulargewicht |
193.27 g/mol |
IUPAC-Name |
2-(phenylsulfanylmethyl)prop-2-enamide |
InChI |
InChI=1S/C10H11NOS/c1-8(10(11)12)7-13-9-5-3-2-4-6-9/h2-6H,1,7H2,(H2,11,12) |
InChI-Schlüssel |
ZOMMWPLFZRGADQ-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(CSC1=CC=CC=C1)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


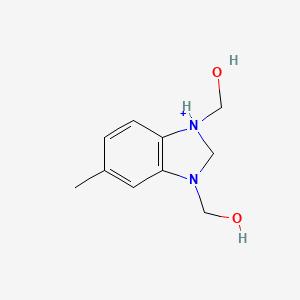
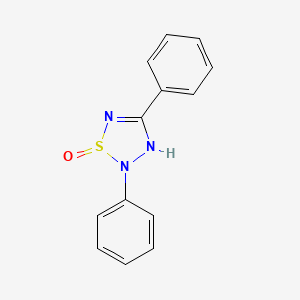
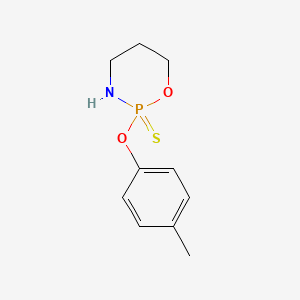
![Benzene, 1-[4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]-3-iodo-](/img/structure/B14264123.png)
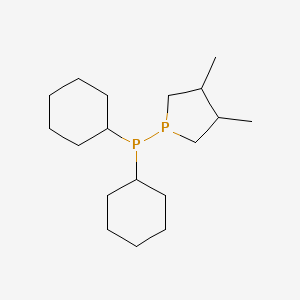
![(5Z)-2-amino-5-[1-bromo-2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-oxazol-4-one](/img/structure/B14264136.png)
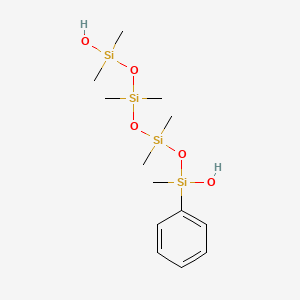
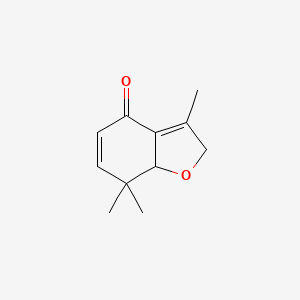
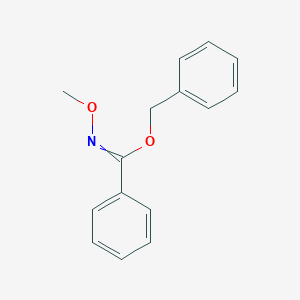
![3-[3,4-Bis(benzyloxy)phenoxy]-N-decylprop-2-enamide](/img/structure/B14264159.png)
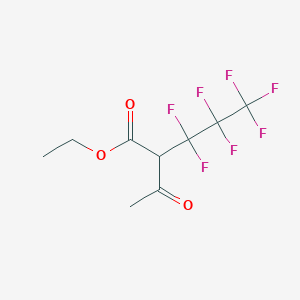
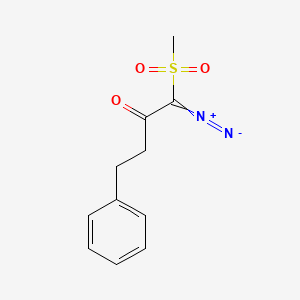
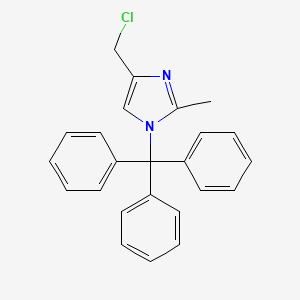
![2-[2-(2-Chlorophenyl)hydrazinylidene]-4,5-diphenyl-2H-imidazole](/img/structure/B14264176.png)
